N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzoxadiazole core, which is known for its fluorescence properties, making it useful in various analytical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfonamide group.
Coupling Reactions: The benzoxadiazole core can engage in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its benzoxadiazole core.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, facilitated by its sulfonamide and benzoxadiazole groups. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)sulfonylbenzamide: Shares the 4-bromophenylsulfonyl group but lacks the benzoxadiazole core.
2,1,3-Benzoxadiazole-4-sulfonamide: Contains the benzoxadiazole core but lacks the 4-bromophenylsulfonyl group.
Uniqueness
N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of its benzoxadiazole core and 4-bromophenylsulfonyl group, which confer both fluorescence properties and chemical reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of fluorescent probes with specific reactivity .
Properties
Molecular Formula |
C14H13BrN4O5S2 |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
N-[2-[(4-bromophenyl)sulfonylamino]ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H13BrN4O5S2/c15-10-4-6-11(7-5-10)25(20,21)16-8-9-17-26(22,23)13-3-1-2-12-14(13)19-24-18-12/h1-7,16-17H,8-9H2 |
InChI Key |
BVCGKERVSIDXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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